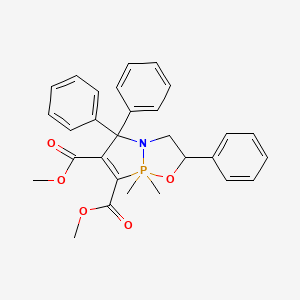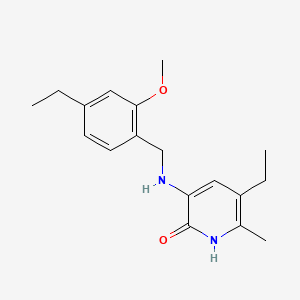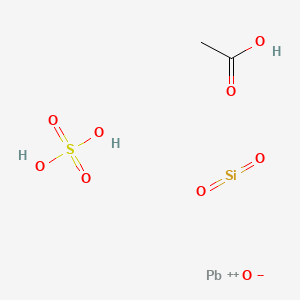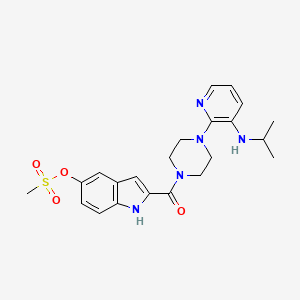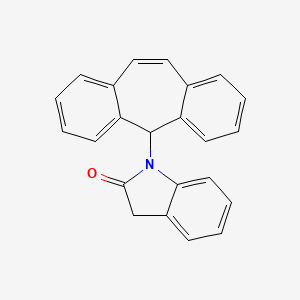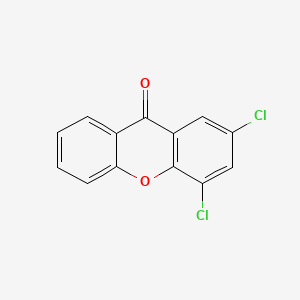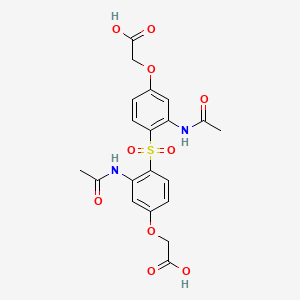
2,2'-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid is a complex organic compound characterized by its unique structure, which includes sulfonyl, acetylamino, and phenylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Phenylene Derivative: This step involves the reaction of a phenylene compound with sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or other suitable reagents.
Industrial Production Methods
Industrial production of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid involves its interaction with specific molecular targets. The sulfonyl and acetylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethylenedithio)diacetic acid: Similar in structure but contains ethylenedithio groups instead of sulfonyl groups.
2,2’-(Sulfonylbis(4,1-phenylene)oxy)diacetic acid: Lacks the acetylamino groups.
Uniqueness
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid is unique due to the presence of both sulfonyl and acetylamino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
6626-55-7 |
|---|---|
Molekularformel |
C20H20N2O10S |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
2-[3-acetamido-4-[2-acetamido-4-(carboxymethoxy)phenyl]sulfonylphenoxy]acetic acid |
InChI |
InChI=1S/C20H20N2O10S/c1-11(23)21-15-7-13(31-9-19(25)26)3-5-17(15)33(29,30)18-6-4-14(32-10-20(27)28)8-16(18)22-12(2)24/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
LHTWYLPKDGCDKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C2=C(C=C(C=C2)OCC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




